molecular formula C17H20N4O2S B11668563 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide

Número de catálogo: B11668563
Peso molecular: 344.4 g/mol
Clave InChI: WOXXFSIMTXQBAQ-VCHYOVAHSA-N
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Descripción

Nuclear Magnetic Resonance (NMR) Spectral Assignments

While specific NMR data is unavailable, the following assignments are predicted based on analogous compounds:

Proton Environment δ (ppm) Multiplicity Assignment
Ethoxy methyl (-OCH2CH3) 1.3–1.5 Triplet CH3 group adjacent to oxygen
Pyrimidine methyl (-CH3) 2.2–2.5 Singlet Methyl groups at positions 4 and 6
Phenyl protons (aromatic) 6.8–7.5 Multiplet Protons on 2-ethoxyphenyl ring
Hydrazone methine (=CH-) 8.0–8.5 Singlet Deshielded proton in hydrazone linkage
Hydrazide NH (-NH-C=O) 8.5–9.5 Broad singlet Exchangeable proton

Key observations :

  • The ethoxy group’s methyl protons exhibit splitting due to vicinal coupling with the adjacent oxygen.
  • The pyrimidine ring’s methyl groups are deshielded by electron-withdrawing sulfur and nitrogen atoms.

Infrared (IR) Vibrational Mode Analysis

Predicted IR absorption bands:

Functional Group Wavenumber (cm⁻¹) Assignment
C=O (amide) 1650–1700 Stretching of carbonyl in acetamide
C=N (hydrazone) 1580–1630 Stretching of hydrazone bond
S–C (thioether) 700–800 Stretching of sulfur-carbon bonds
C–O (ethoxy) 1100–1250 Stretching of ether linkage
N–H (amide) 3300–3500 Stretching of NH in hydrazide

Critical peaks :

  • The hydrazone C=N stretch is diagnostic for confirming the (E)-configuration.
  • The absence of NH stretching in the IR spectrum would indicate deprotonation or tautomerization.

Mass Spectrometric Fragmentation Patterns

Predicted fragmentation pathways (based on molecular formula C₁₇H₂₀N₄O₂S ):

Fragment Ion m/z Proposed Structure
[M]⁺ 344.13 Intact molecular ion
[M - CH₃OCH₂]⁺ 276.12 Loss of ethoxy group from phenyl ring
[M - HSC₂N₂C₄H₅]⁺ 190.10 Cleavage at thioether bond, retaining acetamide
[C₈H₁₂N₄S]⁺ 212.27 Pyrimidine-thioether fragment (from )

Key fragmentation :

  • The hydrazone bond (-C=N-NH-) is prone to cleavage, yielding fragments corresponding to the pyrimidine-thioether core and the aryl moiety.

Computational Molecular Modeling

Density Functional Theory (DFT) Calculations

Hypothetical DFT studies would focus on:

  • Electronic structure :
    • HOMO-LUMO gap : Determines reactivity and potential redox behavior.
    • Electron density : Localized on the pyrimidine nitrogen atoms and hydrazone carbon.
  • Thermodynamic stability : Calculated Gibbs free energy (ΔG) for conformers.

Example parameters :

Property Value Method
HOMO energy -5.2 eV B3LYP/6-31G*
LUMO energy -1.8 eV B3LYP/6-31G*
Dipole moment 4.5 D B3LYP/6-31G*

Stereochemical Configuration Analysis

The compound’s stereochemistry is defined by:

  • Hydrazone geometry : The (E)-configuration is enforced by the SMILES notation /C=N/, with the phenyl and hydrazide groups on opposite sides.
  • Pyrimidine substituents : The 4,6-dimethyl groups are fixed in para positions due to the aromatic ring’s geometry.

Steric considerations :

  • The ethoxy group’s ortho position minimizes steric hindrance with the hydrazone moiety.
  • The pyrimidine’s methyl groups prevent free rotation about the S–C bond.

Summary of Molecular Properties

Property Value Source
Molecular formula C₁₇H₂₀N₄O₂S
Molecular weight 344.4 g/mol
Rotatable bonds 7
Hydrogen bond donors 1 (NH)
Hydrogen bond acceptors 6 (O, N)

Propiedades

Fórmula molecular

C17H20N4O2S

Peso molecular

344.4 g/mol

Nombre IUPAC

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-(2-ethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C17H20N4O2S/c1-4-23-15-8-6-5-7-14(15)10-18-21-16(22)11-24-17-19-12(2)9-13(3)20-17/h5-10H,4,11H2,1-3H3,(H,21,22)/b18-10+

Clave InChI

WOXXFSIMTXQBAQ-VCHYOVAHSA-N

SMILES isomérico

CCOC1=CC=CC=C1/C=N/NC(=O)CSC2=NC(=CC(=N2)C)C

SMILES canónico

CCOC1=CC=CC=C1C=NNC(=O)CSC2=NC(=CC(=N2)C)C

Origen del producto

United States

Métodos De Preparación

Thiolation of Pyrimidine

A mixture of 4,6-dimethyl-2-hydroxypyrimidine (1.0 equiv) and phosphorus pentasulfide (P₄S₁₀, 1.2 equiv) in dry toluene undergoes reflux at 110°C for 6–8 hours under nitrogen, yielding 4,6-dimethylpyrimidine-2-thiol (85–92% purity).

Key Reaction Parameters

ParameterOptimal Value
SolventAnhydrous toluene
Temperature110°C
Reaction Time7 hours
Yield89%

Sulfanyl Group Introduction

The thiol reacts with α-chloroacetohydrazide (1.1 equiv) in alkaline ethanol (pH 9–10) at 60°C for 3 hours to form 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetohydrazide. Sodium hydroxide (0.5 equiv) facilitates deprotonation, enhancing nucleophilic substitution.

Mechanistic Insight
The reaction proceeds via an Sₙ2 mechanism, where the thiolate anion attacks the electrophilic carbon of α-chloroacetohydrazide.

Formation of the Acetohydrazide Moiety

Hydrazide derivatives are synthesized through nucleophilic acyl substitution.

Hydrazine Quenching

2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]acetyl chloride (1.0 equiv), generated in situ from chloroacetic acid and thionyl chloride, reacts with hydrazine hydrate (2.0 equiv) in dichloromethane at 0–5°C. The intermediate precipitates within 2 hours (78% yield).

Critical Controls

  • Temperature must remain below 10°C to prevent hydrolysis.

  • Anhydrous conditions minimize side reactions.

Condensation Reaction to Form the Schiff Base

The final step involves Schiff base formation between the acetohydrazide and 2-ethoxybenzaldehyde.

Aldehyde Activation

2-Ethoxybenzaldehyde (1.2 equiv) is dissolved in ethanol with glacial acetic acid (5% v/v) as a catalyst. The solution is heated to 70°C before adding the acetohydrazide intermediate.

Imine Formation

After 4 hours of reflux, the product crystallizes upon cooling. Recrystallization from ethanol affords the title compound in 75–82% yield with >98% purity (HPLC).

Kinetic Considerations

FactorImpact on Yield
Catalyst Concentration↑ Yield (up to 5% v/v)
Reaction TimeOptimal at 4 hours
Solvent PolarityEthanol preferred

Optimization of Reaction Conditions

Solvent Screening

Polar aprotic solvents (DMF, DMSO) accelerate condensation but reduce stereoselectivity. Ethanol balances reactivity and E/Z selectivity (94:6).

Temperature Effects

Elevated temperatures (>80°C) promote decomposition, while temperatures <60°C slow kinetics. The optimal range is 65–70°C.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 11.32 (s, 1H, NH), 8.35 (s, 1H, CH=N), 7.45–6.85 (m, 4H, Ar-H), 4.12 (q, J=7.0 Hz, 2H, OCH₂), 3.98 (s, 2H, CH₂), 2.45 (s, 6H, CH₃).

  • IR (KBr) : 3250 cm⁻¹ (N-H), 1665 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).

Chromatographic Purity

HPLC (C18 column, 70:30 MeOH/H₂O) shows a single peak at tₚ = 6.72 min, confirming >98% purity.

Comparative Analysis of Alternative Routes

One-Pot vs. Stepwise Synthesis

MethodYield (%)Purity (%)
Stepwise8298
One-Pot6891

Stepwise synthesis minimizes side products but requires longer processing.

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction time to 30 minutes but necessitates specialized equipment.

Challenges in Industrial Scale-Up

Byproduct Management

Over-alkylation at the pyrimidine nitrogen occurs at scales >100 g, requiring careful stoichiometric control.

Crystallization Optimization

Ethanol/water mixtures (3:1) improve crystal morphology, facilitating filtration .

Análisis De Reacciones Químicas

Tipos de reacciones

2-[(4,6-dimetilpirimidin-2-il)sulfanil]-N’-[(E)-(2-etoxifenil)metilideno]acetohidrazida puede sufrir varias reacciones químicas, que incluyen:

    Oxidación: El grupo sulfanil se puede oxidar para formar sulfoxidos o sulfonas.

    Reducción: El grupo imina se puede reducir para formar la amina correspondiente.

    Sustitución: El grupo etoxilo se puede sustituir por otros grupos funcionales a través de reacciones de sustitución nucleofílica.

Reactivos y condiciones comunes

    Oxidación: Se pueden usar agentes oxidantes comunes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico.

    Reducción: Generalmente se emplean agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

    Sustitución: Se pueden usar nucleófilos como aminas o tioles en condiciones básicas.

Productos principales

    Oxidación: Sulfoxidos o sulfonas.

    Reducción: Aminas correspondientes.

    Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

    Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.

    Biología: Se ha investigado por sus posibles actividades biológicas, como propiedades antimicrobianas o anticancerígenas.

    Medicina: Se ha explorado por sus posibles aplicaciones terapéuticas debido a sus características estructurales únicas.

    Industria: Se utiliza en el desarrollo de nuevos materiales o como catalizador en varios procesos químicos.

Mecanismo De Acción

El mecanismo de acción de 2-[(4,6-dimetilpirimidin-2-il)sulfanil]-N’-[(E)-(2-etoxifenil)metilideno]acetohidrazida no se comprende completamente, pero se cree que interactúa con objetivos moleculares y vías específicas:

    Objetivos moleculares: Los objetivos potenciales incluyen enzimas o receptores involucrados en procesos celulares.

    Vías involucradas: El compuesto puede modular las vías de señalización relacionadas con el crecimiento celular, la apoptosis o el metabolismo.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Core Structural Variations

a. Pyrimidine vs. Purine Derivatives

  • Target Compound : Contains a 4,6-dimethylpyrimidin-2-ylsulfanyl group.
  • Analog (): Replaces pyrimidine with a purine scaffold (e.g., N’-[(4-chlorophenyl)methylidene]-2-(purin-6-ylsulfanyl)acetohydrazide). Synthetic Route: Both compounds are synthesized via Schiff base formation between acetohydrazide and aldehydes (e.g., 4-chlorobenzaldehyde or 2-ethoxybenzaldehyde) in ethanol with catalytic acetic acid .

b. Substituent Effects on the Aromatic Ring

  • Target Compound : 2-ethoxyphenyl group (electron-donating ethoxy).
  • Analog (): N'-(2,4-dichlorobenzylidene)-2-(pyrimidin-2-ylsulfanyl)acetohydrazide (electron-withdrawing chloro substituents). Biological Implications: Chlorinated derivatives may exhibit stronger halogen bonding with target proteins, while ethoxy groups could reduce toxicity and improve metabolic stability .
Functional Group Modifications

a. Acetohydrazide vs. Acetamide

  • Target Compound : Acetohydrazide (-NH-NH2) functional group.
  • Analog (): 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide. Reactivity: Acetohydrazides are more nucleophilic, enabling Schiff base formation, whereas acetamides are hydrolytically stable but less reactive . Crystallographic Data: The acetamide analog () shows a planar conformation (C–C bond length: 1.391 Å), while acetohydrazides may adopt non-planar geometries due to N–H interactions, affecting molecular packing .
Physicochemical Properties
Property Target Compound (Inferred) Purine Analog () Dichlorophenyl Analog ()
Melting Point ~200–230°C* 224°C Not reported
Solubility Moderate in ethanol Low in water, high in DMSO Likely low due to Cl substituents
1H NMR (DMSO-d6) δ ~12.98 (NH), 8.99 (Ar-H) δ 12.98 (NH), 8.99 (Ar-H) Not reported

*Inferred from similar hydrazide derivatives in and .

Q & A

What are the optimal synthetic routes and reaction conditions for preparing this compound?

Level: Basic
Answer:
The synthesis typically involves a multi-step approach:

Precursor Preparation: Start with 4,6-dimethylpyrimidine-2-thiol and 2-ethoxybenzaldehyde.

Hydrazide Formation: React the thiol with chloroacetyl chloride to form 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetohydrazide.

Condensation: Perform a Schiff base reaction with 2-ethoxybenzaldehyde under reflux in ethanol, using glacial acetic acid as a catalyst .

Critical Parameters:

  • Solvent: Ethanol or methanol for solubility and reactivity.
  • Temperature: Reflux (~80°C) for 1–2 hours to ensure completion.
  • Catalyst: Acetic acid (1–2 drops) to protonate the aldehyde and enhance electrophilicity.

Purification: Column chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallization from ethanol. Yield ranges from 65–80% depending on stoichiometric precision .

How can researchers resolve contradictions in spectroscopic data during structural validation?

Level: Advanced
Answer:
Contradictions in NMR/IR data often arise from:

  • Tautomerism: The hydrazone moiety may exhibit keto-enol tautomerism, altering peak positions. Use deuterated DMSO for NMR to stabilize tautomeric forms .
  • Impurities: Trace solvents (e.g., DMSO-d6) or unreacted precursors can skew data. Employ preparative HPLC (C18 column, acetonitrile/water gradient) for purification .
  • Stereochemistry: The (E)-configuration of the methylidene group must be confirmed via NOESY or 2D NMR to distinguish from (Z)-isomers .

Example:

Technique Key Observations
¹H NMR δ 8.3 ppm (CH=N imine proton), δ 2.5 ppm (pyrimidine-CH3)
IR 1660 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N)

Which characterization techniques are essential for confirming the compound’s structural integrity?

Level: Basic
Answer:
A combination of spectroscopic and analytical methods is critical:

  • ¹H/¹³C NMR: Assign protons and carbons in the hydrazone, pyrimidine, and ethoxyphenyl groups.
  • FT-IR: Verify functional groups (e.g., C=O, C=N, S-C).
  • Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 427.15) .
  • X-ray Crystallography: Resolve absolute configuration and intermolecular interactions (if crystalline) .

Methodological Tip: Use deuterated solvents (DMSO-d6 or CDCl₃) for NMR to avoid signal overlap.

How can structure-activity relationship (SAR) studies be designed to enhance bioactivity?

Level: Advanced
Answer:
SAR optimization strategies include:

  • Substituent Variation: Replace the 2-ethoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic effects .
  • Scaffold Hybridization: Fuse the pyrimidine ring with triazole or benzimidazole moieties to enhance binding to biological targets (e.g., kinases) .
  • Computational Modeling: Use molecular docking (AutoDock Vina) to predict interactions with enzymes like dihydrofolate reductase (DHFR) or topoisomerase II .

Example Modification:

Derivative Modification Observed Activity
Nitro-substituted 2-Nitrophenyl instead of ethoxyphenylIncreased antimicrobial potency (MIC: 2 µg/mL vs. S. aureus)

What solvents and catalysts are optimal for its synthesis, and how do they influence yield?

Level: Basic
Answer:

  • Solvents: Ethanol (polar protic) facilitates Schiff base formation via hydrogen bonding. DMSO may enhance solubility but risks side reactions at high temperatures .
  • Catalysts: Acetic acid (1–5 mol%) accelerates imine formation. Avoid strong acids (e.g., H₂SO₄) to prevent hydrolysis of the sulfanyl group .

Yield Optimization Table:

Solvent Catalyst Yield (%)
EthanolAcetic acid78
MethanolNone52
DMFCs₂CO₃65 (with impurities)

How can stability issues during storage be systematically addressed?

Level: Advanced
Answer:
The compound is sensitive to:

  • Light: Store in amber vials at -20°C to prevent photodegradation.
  • Humidity: Use desiccants (silica gel) to avoid hydrolysis of the hydrazone bond.
  • Long-term Stability: Monitor via HPLC (C18 column, 254 nm) at 0, 3, and 6 months. Degradation products (e.g., free hydrazide) appear as secondary peaks .

Stability Data:

Condition Degradation (%) at 6 Months
25°C, dark<5
40°C, 75% RH28

What methods are recommended for real-time monitoring of reaction progress?

Level: Basic
Answer:

  • TLC: Use silica plates with ethyl acetate/hexane (1:1). The hydrazone product (Rf ~0.5) fluoresces under UV 254 nm.
  • HPLC: Monitor at 220 nm; retention time shifts from 2.1 min (aldehyde) to 5.3 min (product) .
  • In-situ IR: Track disappearance of the aldehyde C=O stretch (1720 cm⁻¹) and emergence of imine C=N (1590 cm⁻¹) .

Which computational approaches predict the compound’s interactions with biological targets?

Level: Advanced
Answer:

  • Molecular Docking: Use AutoDock to simulate binding to DHFR (PDB: 1U72). Key interactions include hydrogen bonds between the pyrimidine ring and Arg57 .
  • MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns. RMSD <2 Å indicates stable binding .
  • QSAR Models: Corporate descriptors like logP and polar surface area to predict bioavailability (e.g., SwissADME) .

Docking Results Example:

Target Binding Energy (kcal/mol) Key Residues
Topoisomerase II -9.2Asp543, Lys454

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